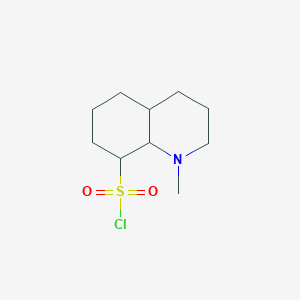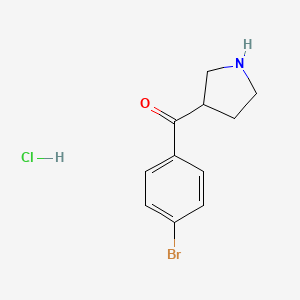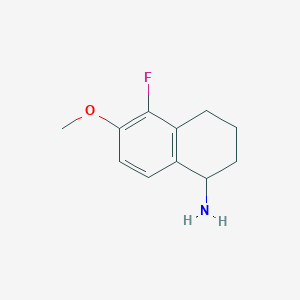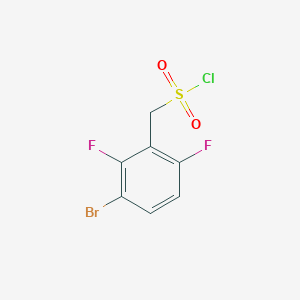
3-(4-Bromophenyl)-2,2-dimethyl-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-2,2-dimethyl-3-oxopropanoic acid is an organic compound with the molecular formula C11H11BrO3. It is characterized by the presence of a bromophenyl group attached to a propanoic acid moiety, with two methyl groups and a ketone group on the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2,2-dimethyl-3-oxopropanoic acid typically involves the following steps:
Hydrolysis: The resulting intermediate is hydrolyzed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2,2-dimethyl-3-oxopropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), bases (pyridine, triethylamine), solvents (DMF, DMSO).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Coupling: Palladium catalysts, boronic acids, bases (potassium carbonate), solvents (toluene, ethanol).
Major Products
Substitution: Substituted derivatives with various functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Coupling: Biaryl compounds and other coupled products.
Scientific Research Applications
3-(4-Bromophenyl)-2,2-dimethyl-3-oxopropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2,2-dimethyl-3-oxopropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The bromophenyl group can enhance binding affinity to certain targets, while the ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-2,2-dimethyl-3-oxopropanoic acid: Similar structure but with the bromine atom at the meta position.
4-Bromophenylacetic acid: Lacks the dimethyl ketone group, simpler structure.
3-(4-Bromophenyl)propionic acid: Similar structure but without the dimethyl groups and ketone.
Uniqueness
3-(4-Bromophenyl)-2,2-dimethyl-3-oxopropanoic acid is unique due to the presence of both the bromophenyl group and the dimethyl ketone group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2,2-dimethyl-3-oxopropanoic acid |
InChI |
InChI=1S/C11H11BrO3/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,14,15) |
InChI Key |
GKDIOJCAIICLLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Butan-2-yl)amino]-2-chlorobenzonitrile](/img/structure/B13260085.png)
![2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13260086.png)

amine](/img/structure/B13260103.png)

![2-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13260112.png)

![2-[(2-Methylbutyl)amino]propane-1,3-diol](/img/structure/B13260136.png)


![3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13260143.png)
![(2-Methoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13260162.png)
